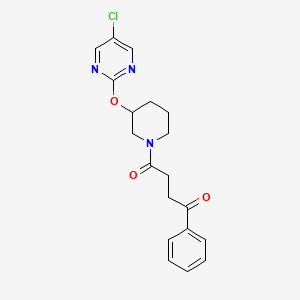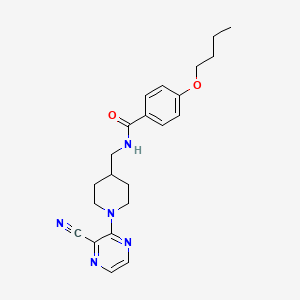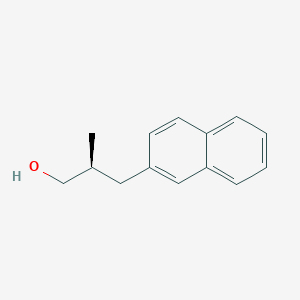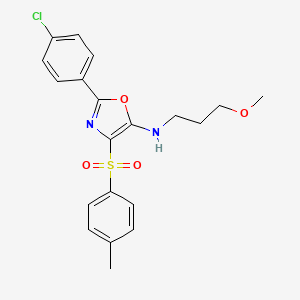
3,4-dichloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide, also known as DMMEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMMEB is a benzamide derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
科学的研究の応用
Structure-Affinity Relationship Studies
Research has focused on modifications to similar compounds to identify structural features that influence receptor affinity. For example, studies on compounds like benzamides have explored changes in the aromatic ring linked to N-1 piperazine ring, leading to the identification of derivatives displaying moderate affinity for specific receptors (Leopoldo et al., 2002). These modifications aim to improve binding affinity and selectivity, highlighting the potential for similar compounds in targeted receptor research.
Synthesis and Neuroleptic Activity
Synthesis and activity studies of benzamides, including modifications and testing for neuroleptic (antipsychotic) effects, have shown correlations between structure and activity. For instance, certain N,N-disubstituted ethylenediamines derivatives were designed, synthesized, and evaluated for their inhibitory effects on specific behaviors in rats, demonstrating the potential of such compounds in the development of neuroleptic drugs (Iwanami et al., 1981).
Antipathogenic Properties
Compounds structurally related to 3,4-dichloro-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzamide have been synthesized and characterized for their interaction with bacterial cells. These studies found significant anti-pathogenic activity, especially against strains known for their ability to grow in biofilms, suggesting potential applications in the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Photocatalytic Degradation
Investigations into the photodecomposition of similar compounds, such as propyzamide, using TiO2 and TiO2-loaded adsorbent supports have shown enhanced rates of mineralization and a reduction in the concentration of solution-phase intermediates. These studies suggest the potential of adsorbent supports in concentrating target substrates for improved degradation rates, which could be applied to environmental remediation efforts (Torimoto et al., 1996).
特性
IUPAC Name |
3,4-dichloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-3-6-14(21-9)13(20-2)8-18-15(19)10-4-5-11(16)12(17)7-10/h3-7,13H,8H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWPXGPUJASUQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-ethyl-7-(3-hydroxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2405677.png)


![N-(3,5-dimethylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2405682.png)
![N-(2-Amino-1-naphthalen-2-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide;dihydrochloride](/img/structure/B2405685.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2405689.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405694.png)



![(2,4-Dimethoxyphenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405698.png)